![molecular formula C11H15ClN2O4S B13881415 5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13881415.png)
5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide is a chemical compound with the molecular formula C11H15ClN2O4S. It is characterized by the presence of a pyridine ring substituted with a chloro group, an ethoxy group linked to an oxolane ring, and a sulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of suitable precursors.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Ethoxy Group: The ethoxy group linked to an oxolane ring is introduced through an etherification reaction, often using ethylene oxide or similar reagents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonamide reagents, such as sulfonyl chlorides, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and ethoxy groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure with a bromo group instead of chloro.
5-Chloro-2-methoxy-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure with a methoxy group instead of ethoxy.
Uniqueness
5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide is unique due to the presence of the oxolane ring, which may confer distinct chemical and biological properties compared to other pyridine-sulfonamide derivatives.
特性
分子式 |
C11H15ClN2O4S |
|---|---|
分子量 |
306.77 g/mol |
IUPAC名 |
5-chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H15ClN2O4S/c12-10-6-9(19(13,15)16)7-14-11(10)18-5-3-8-2-1-4-17-8/h6-8H,1-5H2,(H2,13,15,16) |
InChIキー |
LHDVULRBRMZGRM-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCOC2=C(C=C(C=N2)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


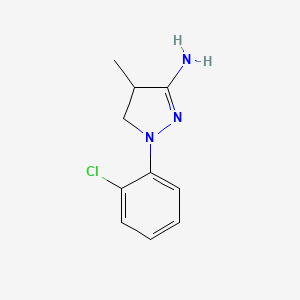
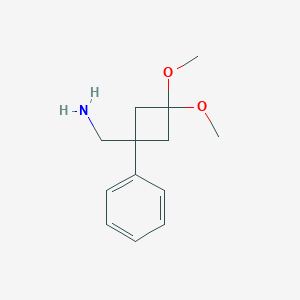


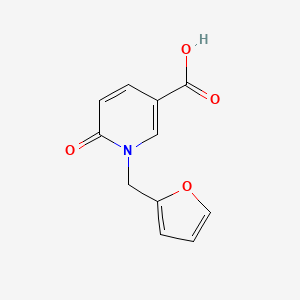
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13881380.png)

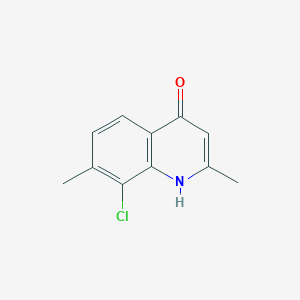
![1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B13881399.png)
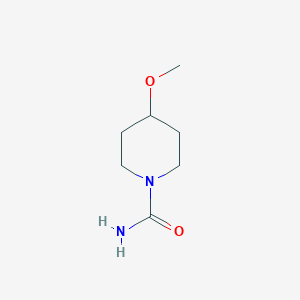
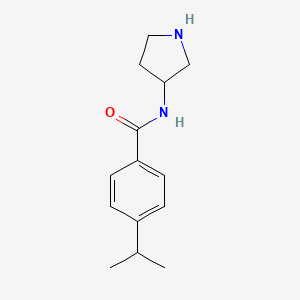
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)

